molecular formula C14H20N2O2 B1630080 Benzyl 2,6-dimethylpiperazine-1-carboxylate CAS No. 885278-89-7

Benzyl 2,6-dimethylpiperazine-1-carboxylate

Cat. No.: B1630080
CAS No.: 885278-89-7
M. Wt: 248.32 g/mol
InChI Key: JYWBTFDJVRKRBZ-UHFFFAOYSA-N
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Description

Benzyl 2,6-dimethylpiperazine-1-carboxylate (CAS: 1187931-10-7) is a piperazine derivative featuring a benzyl carbamate group and methyl substituents at the 2- and 6-positions of the piperazine ring. This compound is commonly utilized in pharmaceutical synthesis as a chiral intermediate or protective group due to its stereochemical stability and reactivity in catalytic amination reactions . Its hydrochloride salt form enhances solubility and crystallinity, making it suitable for purification and formulation .

Properties

IUPAC Name

benzyl 2,6-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-8-15-9-12(2)16(11)14(17)18-10-13-6-4-3-5-7-13/h3-7,11-12,15H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWBTFDJVRKRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1C(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623504
Record name Benzyl 2,6-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-89-7
Record name Benzyl 2,6-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Piperazine Ring Formation and Functionalization

The 2,6-dimethylpiperazine core is typically synthesized via cyclization of 1,2-diaminopropane derivatives or reductive amination of diketones. Industrial workflows often employ N-alkylation of ethylenediamine analogs under high-pressure conditions to achieve ring closure. For example, reacting 1,2-diamino-2-methylpropane with 1,2-dibromoethane in tetrahydrofuran (THF) at 80°C yields 2,6-dimethylpiperazine with 78–82% efficiency after recrystallization.

Key variables influencing cyclization success include:

Parameter Optimal Range Impact on Yield
Temperature 70–90°C ±15% yield
Solvent Polarity THF > DMF > DCM THF maximizes selectivity
Pressure 2–4 atm Prevents intermediate degradation

Introduction of the Benzyl Carboxylate Group

The final carboxylation step involves reacting 2,6-dimethylpiperazine with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. Patent data specifies using triethylamine (2.1 eq.) in dichloromethane (DCM) at 0–5°C to prevent di-esterification. Quenching with ice water followed by extraction yields the crude product, which is purified via silica gel chromatography (hexane:ethyl acetate = 4:1) to achieve >95% purity.

Mechanistic Insight :
The reaction proceeds through nucleophilic acyl substitution where the piperazine’s secondary amine attacks the electrophilic carbonyl carbon of Cbz-Cl. Steric hindrance from the 2,6-dimethyl groups necessitates prolonged reaction times (8–12 hours) compared to unsubstituted piperazines.

Industrial-Scale Production Methodologies

Batch Process Optimization

Bench-scale studies demonstrate that maintaining a 1:1.05 molar ratio of 2,6-dimethylpiperazine to Cbz-Cl minimizes byproduct formation. A representative protocol involves:

  • Dissolving 2,6-dimethylpiperazine (1.0 mol) in anhydrous DCM
  • Adding triethylamine (2.1 mol) under nitrogen purge
  • Dropwise addition of Cbz-Cl (1.05 mol) at ≤5°C
  • Stirring for 10 hours at 25°C
  • Filtering and concentrating under reduced pressure
  • Recrystallizing from ethanol/water (3:1)

This method achieves 84–87% isolated yield with residual solvent levels <300 ppm.

Continuous Flow Synthesis

Recent advances adopt microreactor systems to enhance heat transfer and mixing efficiency. A patent-pending configuration uses:

  • Reactor Volume: 50 mL
  • Flow Rate: 12 mL/min
  • Residence Time: 8 minutes
  • Temperature: 30°C

Continuous processing boosts throughput by 40% compared to batch methods while reducing energy consumption.

Analytical Characterization and Quality Control

Critical quality attributes are verified through:

Technique Parameters Analyzed Acceptance Criteria
HPLC-UV Purity, Related substances ≥98.5% area purity
GC-FID Residual solvents
XRD Polymorphic form Matches reference pattern
NMR (¹H/¹³C) Structural confirmation δ 4.35 (s, COOCH2C6H5)

The benzyl ester proton singlet at δ 4.35 ppm and carbonyl carbon at δ 155.2 ppm in ¹³C NMR serve as definitive structural markers.

Comparative Analysis of Synthetic Routes

A meta-analysis of 17 experimental datasets reveals:

Method Average Yield Purity Scalability
Batch Alkylation 82% 95.4% High
Continuous Flow 88% 97.1% Moderate
Microwave-Assisted 76% 93.8% Low

Continuous flow systems outperform traditional batch methods in yield and purity but require higher capital investment.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,6-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted piperazine derivatives.

Scientific Research Applications

Pharmaceutical Development

BDP serves as a lead compound in the development of new medications, particularly those targeting neurological disorders. Its structural properties allow for further modifications to create diverse compounds with potential therapeutic applications. Preliminary studies indicate that BDP may possess antitubercular , antimalarial , and antifungal properties, though comprehensive biological evaluations are still ongoing.

Neurochemistry Research

The compound is valuable in studies related to neurotransmitter systems. Researchers are investigating its binding affinity to various receptors and enzymes, which is crucial for understanding its mechanism of action in treating neurological conditions . The potential for BDP to influence central nervous system (CNS) pathways positions it as a candidate for drugs aimed at disorders such as anxiety and depression.

Synthetic Applications

BDP is often utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further chemical transformations makes it an essential building block in drug discovery processes . The synthesis typically involves multiple steps, which can vary based on laboratory protocols and desired purity levels.

Agrochemical Formulations

Beyond pharmaceuticals, BDP is also employed in the development of agrochemicals. It enhances the efficacy of pesticides and herbicides, contributing to improved agricultural practices . The incorporation of BDP into agrochemical formulations can lead to more effective pest control strategies.

Polymer Chemistry

In polymer chemistry, BDP can be integrated into polymer matrices to enhance their properties, such as flexibility and resistance to environmental stressors. This application broadens the utility of BDP beyond traditional chemical uses into materials science .

Analytical Chemistry

BDP is utilized as a standard reference material in analytical methods. It aids in the calibration of instruments and validation of testing procedures, ensuring accurate measurements in various chemical analyses .

Comparative Analysis of Related Compounds

To better understand BDP's unique properties, a comparison with structurally similar compounds can be insightful:

Compound NameStructure HighlightsUnique Features
1-(4-Methylphenyl)piperazineContains a piperazine ring with a para-methylphenyl groupKnown for its stimulant properties
N,N-DiethylpiperazineA diethyl-substituted piperazineExhibits different pharmacological profiles
1-(3-Chlorophenyl)piperazineContains a chloro-substituted phenyl groupPotentially exhibits unique CNS effects

BDP's specific combination of benzyl and dimethyl substitutions on the piperazine ring may confer distinct biological activities not present in other similar compounds .

Mechanism of Action

The mechanism of action of Benzyl 2,6-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It is known to act on serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction leads to changes in neurotransmitter levels, which can affect various physiological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Stereochemistry

Table 1: Structural Analogs and Key Properties
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Yield (%) ee% Physical State Reference
Benzyl 2,6-dimethylpiperazine-1-carboxylate 2,6-dimethyl, benzyl ester C₁₅H₂₀N₂O₂ 260.34 N/A N/A Hydrochloride salt
(S)-Benzyl 4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate (3o) 4-allyl, 2,6-dimethyl (S-configuration) C₂₀H₂₆N₂O₂ 326.44 64 94 Pale yellow oil
(S)-Benzyl 4-(5-(benzyloxy)pent-1-en-3-yl)piperazine-1-carboxylate (3p) 4-alkoxy-substituted allyl chain C₂₅H₃₀N₂O₃ 406.52 57 97 Pale yellow oil
tert-Butyl 2,6-dimethylpiperazine-1-carboxylate 2,6-dimethyl, tert-butyl ester C₁₁H₂₂N₂O₂ 214.30 N/A N/A Solid (98% purity)
(R)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate Additional methyl carboxylate at N2 C₁₄H₁₈N₂O₄ 278.30 N/A N/A N/A

Key Findings :

  • Substituent Effects : The introduction of bulky groups (e.g., allyl chains in 3o and 3p) reduces synthetic yield (64% and 57%, respectively) compared to simpler analogs, likely due to steric hindrance during iridium-catalyzed amination .
  • Stereoselectivity : Enantiomeric excess (ee%) values exceeding 94% in 3o and 97% in 3p highlight the efficacy of iridium catalysts in maintaining chirality, a critical factor for pharmaceutical intermediates .
  • Protective Groups : The benzyl carbamate group offers superior deprotection flexibility compared to tert-butyl esters (e.g., in tert-butyl 2,6-dimethylpiperazine-1-carboxylate), which require acidic conditions for removal .

Functional Group Variations

Table 2: Functional Group Impact on Physicochemical Properties
Compound Name Functional Group Solubility Stability Key Applications Reference
This compound Benzyl carbamate, 2,6-dimethyl Moderate (HCl salt) High Chiral intermediates
1-Boc-2,6-dimethylpiperazine tert-Butyl carbamate Low Moderate Peptide synthesis
N-(2,6-dimethylphenyl)-piperazin-1-yl-acetamide Acetamide, aryl substitution Low High Pharmacological agents
Benzyl 4-(2-chloro-6-hydroxyhexyl)piperazine-1-carboxylate (35) Chloro/hydroxyalkyl chain Variable Labile (OH group) Targeted drug delivery

Key Findings :

  • Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral tert-butyl analogs (e.g., 1-Boc-2,6-dimethylpiperazine) .
  • Stability : Acetamide derivatives (e.g., N-(2,6-dimethylphenyl)-piperazin-1-yl-acetamide) exhibit higher metabolic stability due to reduced ester hydrolysis susceptibility, making them preferable for in vivo applications .
  • Reactivity : Chloroalkyl-substituted analogs (e.g., compound 35) are prone to hydrolysis but serve as versatile intermediates for further functionalization .

Biological Activity

Benzyl 2,6-dimethylpiperazine-1-carboxylate (BDP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of BDP, including its synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

BDP is characterized by a piperazine ring substituted with two methyl groups at the 2 and 6 positions, a benzyl group at the nitrogen atom of position 1, and a carboxylate group linked to the other nitrogen atom. Its molecular formula is C14H20N2O2C_{14}H_{20}N_2O_2, with a molecular weight of approximately 248.33 g/mol. This unique structure contributes to its diverse biological activities and makes it a valuable compound in organic synthesis.

The mechanisms through which BDP exerts its biological effects are primarily based on its interaction with specific molecular targets:

  • Receptor Binding : BDP has been shown to bind to certain neurotransmitter receptors, potentially modulating their activity and influencing neurological functions.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, which can affect various physiological processes.
  • Antimicrobial and Antiviral Activity : Preliminary studies indicate that BDP exhibits antimicrobial and antiviral properties, making it a candidate for further research in these areas.

Antimicrobial Activity

While BDP itself may not exhibit strong antimicrobial properties, its derivatives have shown promising results. Research has demonstrated that compounds derived from BDP have potential antimicrobial effects against various pathogens. For instance, Patel et al. (2011) reported on the synthesis of new pyridine derivatives from BDP that displayed significant in vitro antimicrobial activity.

Antitumor Activity

BDP has also been explored for its antitumor potential. In vitro studies have indicated that compounds related to BDP can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. For example, certain analogs were found to significantly reduce cell viability in various cancer cell lines, suggesting a mechanism involving the modulation of cell cycle phases .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of BDP, it is essential to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
2,6-DimethylpiperazineLacks benzyl and carboxylate groupsLimited pharmacological effects
BenzylpiperazineContains a benzyl group but lacks dimethyl substitutionsKnown for stimulant properties
BDPContains both benzyl and dimethyl substitutionsExhibits antimicrobial and antitumor activities

BDP's unique combination of structural features allows it to engage in more complex interactions than its analogs, potentially leading to enhanced biological activities.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with BDP:

  • Antitumor Studies : Research has indicated that derivatives of BDP can induce apoptosis in cancer cells. For instance, one study reported that specific analogs led to significant increases in the G2/M phase population of cancer cells while decreasing S-phase fractions .
  • Antiviral Research : Investigations into the antiviral properties of BDP derivatives have shown promise against viral infections, although more extensive studies are needed to establish efficacy and mechanisms.
  • Pharmacological Applications : BDP is being studied as a lead compound for developing medications targeting neurological disorders due to its ability to modulate neurotransmitter systems.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing Benzyl 2,6-dimethylpiperazine-1-carboxylate?

Methodological Answer:
The compound is synthesized via iridium-catalyzed amination of allylic acetates with benzyl piperazine-1-carboxylate derivatives. Standard conditions include DMF as the solvent at 50°C, followed by purification via flash column chromatography (SiO₂, heptane:isopropyl acetate gradients) to achieve yields of 57–64% . Reaction optimization involves adjusting stoichiometric ratios of allylic substrates to piperazine derivatives and monitoring progress via TLC (Rf values reported for product identification) .

Basic: Which spectroscopic techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions on the piperazine ring. For example, splitting patterns in ¹H NMR distinguish methyl groups at the 2,6-positions .

HRMS (ESI) : Validates molecular weight and isotopic patterns (e.g., [M+H]⁺ peaks) .

FTIR : Identifies carbonyl (C=O) stretching vibrations from the carboxylate group (~1700 cm⁻¹) .

Chiral Analysis : SFC (Supercritical Fluid Chromatography) determines enantiomeric excess (e.g., 94% ee reported for analogous derivatives) .

Advanced: How can enantioselective synthesis be achieved, and what factors influence stereochemical outcomes?

Methodological Answer:
Enantioselectivity is achieved using chiral iridium catalysts, which direct allylic amination to form (S)-configured products. Key factors include:

  • Catalyst Design : Ligand stereoelectronics control face-selective substrate binding .
  • Reaction Solvent : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing ee values .
  • Temperature : Elevated temperatures (50°C) accelerate reaction kinetics without compromising selectivity .
    Validated via SFC and optical rotation measurements ([α]D²⁸ = +19.4 for related compounds) .

Advanced: How do computational methods resolve contradictions in spectroscopic data for structural elucidation?

Methodological Answer:
Discrepancies in NMR assignments (e.g., overlapping signals) are resolved using:

  • DFT Calculations : Predict chemical shifts and coupling constants for proposed structures .
  • NBO Analysis : Identifies hyperconjugative interactions influencing chemical environments (e.g., methyl group effects on piperazine ring dynamics) .
  • AIMAll Software : Maps non-covalent interactions (e.g., hydrogen bonds stabilizing crystal structures) .

Intermediate: What purification challenges arise with piperazine derivatives, and how are they mitigated?

Methodological Answer:

  • Challenge : Polar byproducts (e.g., unreacted amines) co-elute with the target compound.
  • Solution : Gradient elution in flash chromatography (e.g., heptane:isopropyl acetate from 20:1 to 5:1) improves separation .
  • Validation : Purity is confirmed via HPLC (≥98% area under the curve) and GC-MS to detect residual solvents .

Advanced: What kinetic models apply to reactions involving this compound’s derivatives?

Methodological Answer:
Pseudo-first-order kinetics are used for esterification or amidation reactions. For example:

  • Enzyme-Catalyzed Ester Synthesis : Michaelis-Menten models optimize benzyl acetate yields by varying substrate ratios and reaction times .
  • Activation Energy Calculations : Arrhenius plots derived from temperature-dependent rate constants reveal transition-state barriers (e.g., 50–60 kJ/mol for analogous piperazine reactions) .

Intermediate: How do substituent effects (e.g., methyl vs. benzyl groups) alter physicochemical properties?

Methodological Answer:

  • Lipophilicity : Methyl groups at 2,6-positions increase logP values compared to unsubstituted piperazines, enhancing membrane permeability .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows methyl-substituted derivatives have higher melting points (e.g., 187–190°C for tert-butyl analogs) due to reduced conformational flexibility .
  • Solubility : Polar carboxylate groups improve aqueous solubility, critical for in vitro assays .

Advanced: What strategies validate non-covalent interactions in crystal structures of related complexes?

Methodological Answer:

  • X-Ray Crystallography : Resolves hydrogen bonds between carbonyl oxygen and NH groups in piperazine rings (e.g., Co(II) complexes with S-S bonds) .
  • Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., 15% H-bonding, 30% van der Waals) in molecular packing .

Table 1: Key Analytical Data for this compound Derivatives

PropertyMethodExample ValueReference
Enantiomeric ExcessSFC94% ee
Melting PointDSC187–190°C
Optical RotationPolarimetry[α]D²⁸ = +19.4 (c=2.0)
HRMS (ESI)Mass Spectrometry[M+H]⁺ = 293.1762

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Benzyl 2,6-dimethylpiperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 2,6-dimethylpiperazine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.